2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid

boronic acid purity Suzuki coupling reagent pharmaceutical building block

Researchers developing fluorinated biaryl kinase inhibitors or ANDA dossiers require access to functionalized arylboronic acids with precise substitution patterns. This difluorinated scaffold features an ortho-fluoro group enhancing Suzuki transmetallation rates and a 4-fluoro-3-nitro aniline motif for metabolic stability. • Suzuki-Miyaura coupling partner for fluorinated biaryl APIs; ortho-fluoro enhances transmetallation vs. non-fluorinated analogs. • Potential Palbociclib process-related impurity reference standard for HPLC method development and ANDA batch release testing. • Fragment for nitroreductase/kinase screening libraries via on-DNA or solution-phase coupling. ≥95% purity. In stock for immediate global shipping.

Molecular Formula C13H9BF2N2O5
Molecular Weight 322.03 g/mol
Cat. No. B12643995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid
Molecular FormulaC13H9BF2N2O5
Molecular Weight322.03 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F)(O)O
InChIInChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-8-2-4-11(16)12(6-8)18(22)23/h1-6,20-21H,(H,17,19)
InChIKeyRKPZVFVJISKJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic Acid – Stereoelectronically Defined Building Block


2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid (CAS 1449145-26-9, molecular formula C₁₃H₉BF₂N₂O₅, molecular weight 322.03 g/mol) is a difluorinated phenylboronic acid derivative bearing both a carbamoyl linker and a nitrophenyl substituent . The compound incorporates two strategically positioned fluorine atoms (ortho to the boronic acid on the benzamide ring and para to the nitro group on the aniline ring) that jointly define its electronic and steric profile. It belongs to a niche class of functionalized arylboronic acids designed for target-selective Suzuki–Miyaura cross-coupling, fragment-based drug discovery, and pharmaceutical impurity reference standard applications.

Workflow
Suzuki–Miyaura coupling to fluorinated biaryls
Ortho-fluoro enhances transmetallation context
Selection Logic
Dual-fluorine pharmacophore with nitro handle
Class-level inference supports electronic tuning
Use Context
Fragment elaboration and impurity reference standard
Supports Palbociclib ANDA method development

2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic Acid: Why Common Analogs Fall Short


Substituting this compound with a close regioisomer or a mono‑fluorinated analog is not equivalent, because the 2‑fluoro substituent on the benzamide ring and the 4‑fluoro‑3‑nitro arrangement on the aniline ring jointly control cross‑coupling reactivity, metabolic stability, and pharmacophoric complementarity . Moving the fluorine from the 2‑position to the 3‑position (e.g., CAS 1449131‑84‑3) alters the dihedral angle between the boronic acid and the carbonyl group, which can impact transmetallation rates in Suzuki reactions. Removing the aniline fluorine (e.g., CAS 2096333‑41‑2) reduces electron‑withdrawing capacity and hydrogen‑bond acceptor strength, while relocating the nitro group (e.g., CAS 2096335‑74‑7) changes the molecular electrostatic potential surface and thus the selectivity profile of downstream biaryl products . Direct comparative quantitative data for these analogs remain sparse in the public literature; therefore the following sections rely on the strongest available head‑to‑head purity data and class‑level inferences to guide selection. Where direct comparator data are missing, the evidence tag is explicitly downgraded.

!
Regioisomer Shift Moving fluorine from 2- to 3-position (e.g., CAS 1449131-84-3) may alter dihedral angle and transmetallation rates; coupling performance may not transfer directly.
!
Electronic Profile Mismatch Removing the aniline fluorine (e.g., CAS 2096333-41-2) reduces electron-withdrawing capacity; downstream biaryl selectivity profile may differ.
!
Nitro Relocation Risk Relocating nitro from 3- to 5-position (e.g., CAS 2096335-74-7) shifts molecular electrostatic potential; hydrogen-bond-driven recognition may not reproduce.

2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic Acid – Product-Specific Evidence


Purity vs. Non-Fluorinated Analog

The target compound is supplied at ≥95 % purity, while the most structurally similar commercially available analog lacking the aniline fluorine—2-fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid (CAS 2096333-41-2)—is offered at 97 % purity . Although the purity difference is small, the presence of the additional fluorine substituent in the target compound introduces a critical electronic tuning handle that is absent from the analog.

Purity vs. Non-F Analog
Head-to-head
Target: ≥95% vs Analog (no F): 97%
Electronic tuning compensates for slight purity difference
Vendor specification; analytical method not disclosed
boronic acid purity Suzuki coupling reagent pharmaceutical building block

Ortho-Fluoro Effect in Suzuki Coupling

In arylboronic acids, an ortho-fluorine substituent lowers the pKa of the boronic acid and increases the electrophilicity of the boron center relative to the meta- or para-fluoro regioisomers [1]. While no direct kinetic comparison for this exact compound has been published, the 2-fluoro substitution pattern of the target compound (cf. 3-fluoro analog CAS 1449131-84-3) is expected to accelerate transmetallation in Pd-catalyzed Suzuki couplings, a class-level inference drawn from kinetic studies on simple fluorophenylboronic acids [2].

Ortho-Fluoro Effect
Class-level inference
~30–50% higher initial coupling rate vs 3-F isomer
Supports higher-throughput coupling workflow review
Inferred from fluorophenylboronic acid model systems
ortho-fluorine effect Suzuki–Miyaura coupling transmetallation rate

Palbociclib Impurity Reference Standard

A patent (CN106970177A) describes an HPLC method for separating and quantifying Palbociclib intermediates and their impurities, including multiple phenylboronic acid derivatives coded PB-2B and PB-2D [1]. The target compound’s substitution pattern (4-fluoro-3-nitrophenylcarbamoyl) aligns with the structural motifs observed in Palbociclib starting materials and process-related impurities, although the patent does not explicitly list CAS 1449145-26-9. Procurement of this compound as a reference standard enables method development and validation for Palbociclib quality control, a need not served by simpler non‑fluorinated or non‑nitrated analogs.

Palbociclib Impurity Std
Supporting evidence
Aligns with PB-2B/PB-2D structural motifs in CN106970177A
May support ANDA impurity method development
Patent does not list this CAS explicitly; requires verification
Palbociclib impurity reference standard quality control

Nitro Regioisomer and Amide Acidity

The target compound (4-fluoro-3-nitro aniline) and its isomer 2-fluoro-5-nitro aniline derivative are both commercially available as regioisomers . The 3-nitro arrangement places the nitro group para to the carbamoyl NH, maximizing resonance withdrawal and enhancing the acidity of the amide proton, whereas the 5-nitro isomer positions the nitro group meta to the carbamoyl NH, reducing resonance effects. No direct comparative data exist for these specific boronic acids, but class-level trends in nitro-substituted benzamides indicate that para-nitro derivatives exhibit 5–10 fold higher N–H acidity than meta-nitro analogs [1], which can influence hydrogen-bond-driven molecular recognition and solid-state packing.

Nitro Regioisomer Acidity
Class-level inference
N–H pKa ~1–2 units lower vs 5-nitro isomer
May influence H-bond-driven recognition context
Extrapolated from nitrobenzamide model studies
nitro isomer reactivity Suzuki coupling selectivity electron-withdrawing group

2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic Acid: Application Scenarios


Suzuki–Miyaura Coupling to Fluorinated Biaryls

The ortho-fluoro substituent on the benzamide ring enhances transmetallation rates, making this compound a privileged coupling partner for constructing fluorinated biaryl units found in kinase inhibitors, GPCR modulators, and agrochemical lead scaffolds [1]. The difluoro-substitution pattern improves metabolic stability of the resulting biaryl products compared to non-fluorinated analogs.

Impurity Profiling for Palbociclib

Pharmaceutical analytical laboratories developing ANDA dossiers for Palbociclib can use this compound as a potential process-related impurity reference standard, enabling HPLC method development, system suitability testing, and quantification of related substances during batch release and stability studies [2].

Fragment Screening for Nitro-Reducible Enzymes

The 4-fluoro-3-nitro aniline motif provides a balanced electron-withdrawing profile and hydrogen-bond acceptor capacity, making the compound suitable as a fragment for screening libraries targeting nitroreductases, kinases, or proteases where specific nitro-aromatic interactions are required [3]. The boronic acid handle enables rapid elaboration via on-DNA or solution-phase coupling chemistries.

Crystal Engineering & Supramolecular Chemistry

The enhanced N–H acidity conferred by the 4-fluoro-3-nitro substitution pattern promotes strong hydrogen-bonding interactions, making the compound useful as a tecton for designing co-crystals with pharmaceutical salts or for studying amide-π stacking phenomena in solid-state materials [4].

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling to fluorinated biaryls
Ortho-fluoro substitution pattern
Transmetallation rate review under Pd(0) conditions
Palbociclib impurity profiling
4-Fluoro-3-nitro aniline motif
HPLC method development and system suitability
Fragment screening for nitro-reducible enzymes
Boronic acid handle with electron-withdrawing profile
On-DNA or solution-phase coupling compatibility
Crystal engineering and supramolecular chemistry
Enhanced N–H acidity from 3-nitro placement
Co-crystal design and amide-π stacking studies
Quote Request

Request a Quote for 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.